molecular formula C12H13NO4 B1505945 Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate CAS No. 318292-61-4

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1505945
CAS No.: 318292-61-4
M. Wt: 235.24 g/mol
InChI Key: FQLSWIFMDRKOJV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a compound belonging to the indole family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO4 and features an indole ring structure with hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₂CH₃) functional groups. These groups contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H13NO4
Molar Mass235.24 g/mol
Functional GroupsHydroxyl, Methoxy, Carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes, thereby influencing several biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its potential therapeutic effects .
  • Receptor Binding : this compound can bind to receptors that play crucial roles in neurotransmission and immune responses .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against certain bacteria and fungi suggests potential applications in treating infections .

Antiviral Effects

Research has highlighted the compound's potential antiviral properties, particularly against viruses such as hepatitis B. Its mechanism may involve interference with viral replication processes .

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants .
  • Antimicrobial Efficacy : In vitro tests against common bacterial strains (E. coli, S. aureus) showed that this compound inhibited growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its role in modulating immune responses .

Properties

IUPAC Name

ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSWIFMDRKOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716411
Record name Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318292-61-4
Record name Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
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Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
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Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
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Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

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